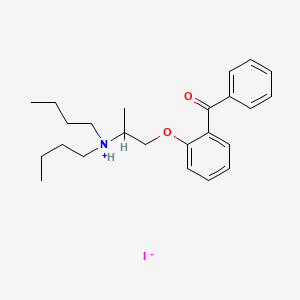

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide

Description

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is a benzophenone derivative featuring a dibutylamino-functionalized propoxy substituent and a hydriodide counterion. The compound’s structure combines a benzophenone core (C₆H₅-C(=O)-C₆H₅) with a 2-(dibutylamino)propoxy group (-O-CH₂-CH(CH₂N(C₄H₉)₂)-CH₃), forming a tertiary amine-linked alkoxy chain. The hydriodide salt enhances its polarity and solubility in polar solvents compared to neutral analogs.

Properties

CAS No. |

10401-26-0 |

|---|---|

Molecular Formula |

C24H34INO2 |

Molecular Weight |

495.4 g/mol |

IUPAC Name |

1-(2-benzoylphenoxy)propan-2-yl-dibutylazanium;iodide |

InChI |

InChI=1S/C24H33NO2.HI/c1-4-6-17-25(18-7-5-2)20(3)19-27-23-16-12-11-15-22(23)24(26)21-13-9-8-10-14-21;/h8-16,20H,4-7,17-19H2,1-3H3;1H |

InChI Key |

YJIPPFSUCLKWIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[NH+](CCCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide typically involves multiple steps. One common method includes the reaction of benzophenone with 2-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(dibutylamino)propoxy)benzophenone. This intermediate is then treated with hydriodic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-(Dibutylamino)propoxy)benzophenone hydriodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Molecular docking studies have identified key genes and pathways involved in its action, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound differs from the benzophenone derivatives in (BPOH-TPA, BPOH-PhCz, BPOH-SF) in its substituent design:

- Target compound: Contains a flexible dibutylamino-propoxy group, introducing basicity and conformational flexibility. The hydriodide counterion increases ionic character.

- BPOH-TPA : Substituted with a rigid triphenylamine group, enhancing π-conjugation and electron-donating properties.

- BPOH-PhCz: Features a phenylcarbazole group, known for hole-transport capabilities in optoelectronics.

- BPOH-SF : Includes a dibenzothiophene unit, which improves thermal stability and charge mobility .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituent | Key Properties |

|---|---|---|---|

| 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide | 513 | Dibutylamino-propoxy + HI | High polarity, water solubility (salt form) |

| BPOH-TPA | 441.17 | Triphenylamine | High π-conjugation, rigid structure |

| BPOH-PhCz | ~483* | Phenylcarbazole | Optoelectronic applications |

| BPOH-SF | ~454* | Dibenzothiophene | Thermal stability, charge transport |

*Estimated based on analogous structures in .

Discussion of Findings

- Substituent Impact: The dibutylamino-propoxy group in the target compound introduces flexibility and basicity, contrasting with the rigid, planar aromatic substituents in BPOH-TPA/PhCz/SF. This structural divergence likely leads to differences in solubility, melting points, and reactivity.

- Synthetic Challenges : The moderate yields (~29%) observed in for Suzuki-coupled analogs suggest that similar challenges (e.g., catalyst efficiency, purification) may apply to the target compound’s synthesis.

- Data Gaps : Experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.